

how does tirabrutinib bind to Cys481

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tirabrutinib

CAS No.: 1351636-18-4

Cat. No.: S545415

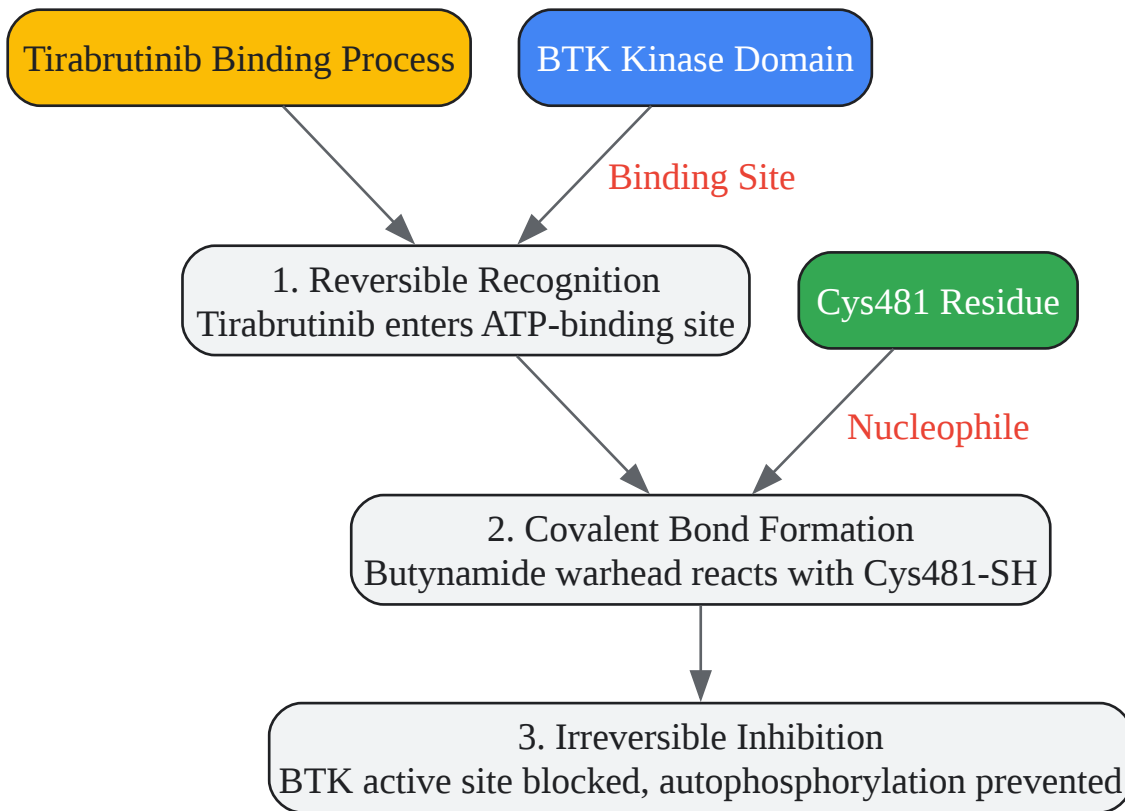
Get Quote

Structural Binding Mechanism

Tirabrutinib binds within the active site of the BTK kinase domain. The interaction can be understood in a two-step process:

- **Reversible Recognition:** The inhibitor first non-covalently associates with the ATP-binding pocket of BTK through specific hydrogen bonds and hydrophobic interactions, correctly positioning itself [1] [2].
- **Covalent Bond Formation:** The key step is a **Michael addition reaction** between the electrophilic "warhead" of **tirabrutinib** (a butynamide group) and the thiol group (-SH) of the Cys481 residue [3] [4]. This reaction results in a stable, covalent carbon-sulfur bond, permanently occupying the active site.

This mechanism is illustrated in the following diagram:



[Click to download full resolution via product page](#)

Quantitative Biochemical and Cellular Characterization

The potency and selectivity of **tirabrutinib**'s binding have been quantitatively assessed through various experimental methods.

Table 1: Biochemical Inhibition Kinetics of BTK Inhibitors This table shows a side-by-side comparison of inactivation efficiency, a critical metric that provides a more accurate measure of potency and selectivity than conventional single-time point measurements [4].

Inhibitor	Inactivation Efficiency (k_{inact}/K_i) for BTK	Key Off-Target Kinases Noted in Studies
Tirabrutinib	($2.4 \pm 0.6 \times 10^4$ $M^{-1}s^{-1}$) [4]	ITK, TEC, EGFR, JAK3, ERBB2, ERBB4 [5]

Inhibitor	Inactivation Efficiency (k_{inact}/K_i) for BTK	Key Off-Target Kinases Noted in Studies
Ibrutinib	Data not fully specified in search results	Broader kinome profile, including ITK, TEC, JAK3, ERBB2, ERBB4 [6] [5]
Acalabrutinib	Data not fully specified in search results	More selective than ibrutinib; off-targets include ERBB4 [5]

Table 2: Functional Cellular Activity of Tirabrutinib This table summarizes the effects of **tirabrutinib** in cellular assays, demonstrating its functional consequences following BTK binding [6] [5].

Assay Type / Cell Line	Observed Effect (EC_{50} / IC_{50})	Measured Outcome
Anti-Proliferation (ABC-DLBCL)		
TMD8	4.5 nM [6]	Inhibition of cell viability
U-2932	~3000 nM [6]	Inhibition of cell viability
B-cell Activation (Human PBMC)	~5.6 nM [5]	Inhibition of CD69 surface expression
T-cell Activation (Human PBMC)	>10,000 nM [5]	Inhibition of CD69 surface expression

Detailed Experimental Protocols for Characterization

The information in the tables above was generated using rigorous experimental methodologies. Here are the details of key protocols cited in the search results.

1. Protocol for Assessing Covalent Binding and Inhibition Kinetics This method is used to confirm the covalent nature of binding and to calculate precise inactivation efficiency [4].

- **Objective:** To demonstrate irreversible covalent binding to BTK Cys481 and measure the time-dependent inactivation efficiency ((k_{inact}/K_i)).
- **Method Details:**
 - **Covalent Binding Assessment:** LC-MS/MS analysis of BTK after incubation with **tirabrutinib**, using the compound as a variable modification search parameter to identify covalent adduct formation [4].
 - **Inactivation Kinetics:** BTK activity was measured in a dose-dependent manner following a time course. Data was fitted to a model for irreversible inhibitors to determine the maximal rate of inactivation ((k_{inact})) and the inhibitor concentration required for half-maximal inactivation ((K_i)). The second-order rate constant ((k_{inact}/K_i)) was then calculated [4].
- **Key Takeaway:** This kinetic analysis provides a more accurate measurement of potency and selectivity compared to conventional single-time point (IC_{50}) studies [4].

2. Protocol for Cellular Target Engagement and Functional Activity This cellular assay confirms that **tirabrutinib** engages its target in a complex cellular environment and leads to a functional outcome [5].

- **Objective:** To evaluate the functional inhibition of B-cell receptor signaling in human primary immune cells.
- **Method Details:**
 - **Cell Source:** Human Peripheral Blood Mononuclear Cells (PBMCs) [5].
 - **Procedure:** PBMCs are pre-treated with **tirabrutinib** or vehicle for 10 minutes, then stimulated with an anti-IgM antibody (to activate the BCR pathway) or anti-CD3/CD28 beads (to activate the T-cell pathway) for 16-22 hours [5].
 - **Readout:** Cells are stained with fluorescently labeled antibodies against CD3 (T-cell marker), CD20 (B-cell marker), and CD69 (an early activation marker). Flow cytometry is used to analyze CD69 expression on gated B-cells and T-cells. The concentration causing 50% inhibition (IC_{50}) is calculated via nonlinear regression [5].
- **Key Takeaway:** This assay demonstrates the high functional selectivity of **tirabrutinib** for B-cells over T-cells, as shown by the large difference in IC_{50} values in Table 2 [5].

Significance and Clinical Context

The irreversible covalent binding to Cys481 is the foundation of **tirabrutinib**'s clinical efficacy in treating B-cell malignancies like Waldenström's macroglobulinemia and relapsed/refractory primary central nervous system lymphoma [7] [5]. This mechanism provides sustained target suppression, which is beneficial for continuous pathway inhibition in proliferating cancer cells [8].

However, a primary mechanism of acquired resistance to covalent BTK inhibitors like **tirabrutinib** is a point mutation in the *BTK* gene, specifically the **C481S mutation** [6]. This mutation replaces cysteine with serine, removing the critical nucleophile thiol group and thereby preventing the formation of the covalent bond, which can significantly reduce the drug's potency [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Structure-Function Relationships of Covalent and Non ... [frontiersin.org]
2. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery ... [mdpi.com]
3. Structure of BTK kinase domain with the second-generation inhibitors... [pmc.ncbi.nlm.nih.gov]
4. Biochemical characterization of tirabrutinib and other ... [pubmed.ncbi.nlm.nih.gov]
5. Investigation of the anti-tumor mechanism of tirabrutinib, a ... [pmc.ncbi.nlm.nih.gov]
6. Responses to the Selective Bruton's Tyrosine Kinase (BTK) ... [mdpi.com]
7. BTK inhibitors in the treatment of hematological malignancies and... [jhoonline.biomedcentral.com]
8. Non-Covalent BTK Inhibitors—The New BTKids on the Block ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [how does tirabrutinib bind to Cys481]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b545415#how-does-tirabrutinib-bind-to-cys481>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com